4-Chloro-2-(piperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 4 Chloro 2 Piperazin 1 Yl Pyrimidine and Its Analogues
Strategies for Constructing the Pyrimidine (B1678525) Ring System
The foundational step in the synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine is the formation of the pyrimidine ring. This can be achieved through various organic synthesis strategies, primarily involving cyclization reactions.
The construction of the pyrimidine scaffold is most commonly achieved through cyclization or cyclocondensation reactions. These methods involve the reaction of two or three components that together provide the necessary atoms to form the heterocyclic ring. mdpi.com
One-pot, three-component reactions are an efficient approach. For instance, a ZnCl₂-catalyzed reaction allows for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate in a single step. organic-chemistry.org Another established method involves the reaction of a β-ketoacid with urea to produce uracil, a fundamental pyrimidine derivative. sphinxsai.com Other innovative cyclization strategies include:
A copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles. organic-chemistry.org
Samarium chloride-catalyzed cyclization of β-formyl enamides using urea as the ammonia source, often facilitated by microwave irradiation. organic-chemistry.orgsphinxsai.com
Reactions between amidines and α-formylaroylketene dithioacetals in solvents like DMF or acetonitrile to yield pyrimidine-5-carbaldehydes. sphinxsai.com
These diverse cyclization methods provide robust pathways to various substituted pyrimidines, which can then serve as precursors for subsequent halogenation and substitution reactions. mdpi.comgrowingscience.com
Once the pyrimidine ring, typically in a hydroxylated form such as a uracil derivative (2,4-dihydroxypyrimidine), is synthesized, the next critical step is halogenation. To produce the reactive intermediate necessary for introducing the piperazine (B1678402) group, hydroxyl groups on the pyrimidine ring are converted to chloro groups. The most common precursor for the title compound is 2,4-dichloropyrimidine (B19661).
This transformation is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. researchgate.net The reaction often requires elevated temperatures and may be performed in the presence of other reagents like phosphorus pentachloride (PCl₅) or an organic base to facilitate the conversion. For example, 2,4-dihydroxypyrimidine (uracil) can be heated with POCl₃ and PCl₅ to yield 2,4-dichloropyrimidine. google.com The addition of a tertiary amine or its hydrochloride salt can also be used to promote the reaction. google.com
| Precursor | Reagents | Temperature | Yield |
| 4,6-dihydroxypyrimidine | POCl₃, N,N-dimethylcyclohexylamine, PCl₅ | 95-100°C | - |
| 4,6-dihydroxypyrimidine | POCl₃, triethylamine hydrochloride | 95-100°C | - |
| 2-(Trichloromethyl)pyrimidin-4-one | POCl₃ | - | - |
This table summarizes various conditions for the chlorination of hydroxypyrimidines to produce chloropyrimidine intermediates.
More recent and environmentally conscious methods for halogenating pyrimidines have also been developed. These include using N-halosuccinimides as the halogenating agent, sometimes in greener solvents like ionic liquids or water, which can offer high efficiency without the need for a catalyst. elsevierpure.comnih.gov
Introduction of the Piperazine Moiety
With a suitable chloropyrimidine precursor in hand, the piperazine group is introduced onto the pyrimidine ring. This is accomplished through a nucleophilic aromatic substitution reaction.
The introduction of the piperazine moiety onto the pyrimidine core is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms attached to halogen substituents highly electrophilic and susceptible to attack by nucleophiles like piperazine. acs.org
For the synthesis of this compound, the starting material is typically 2,4-dichloropyrimidine. A significant challenge in this synthesis is controlling the regioselectivity of the substitution. The chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more reactive and susceptible to nucleophilic attack than the C2 position. acs.orgwuxiapptec.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. acs.org
However, this selectivity can be highly sensitive to the presence of other substituents on the pyrimidine ring. wuxiapptec.com For example, the presence of a strong electron-donating group at the C6 position can reverse the typical selectivity, making the C2 position more reactive. wuxiapptec.com Achieving the desired 2-substituted product requires careful control over reaction conditions to favor substitution at the C2 position while leaving the C4 chlorine intact, or by using a starting material where the C4 position is less reactive or blocked. Recent studies have also shown that using tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity. nih.gov
The SNAr reaction is carried out by treating a chloropyrimidine with piperazine or one of its derivatives. To manage reactivity and prevent di-substitution, a protected form of piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), is often used. The Boc-protecting group can be removed in a subsequent step, typically under acidic conditions, to yield the final product. chemicalbook.com
The reaction of 2,4-dichloropyrimidine with a nucleophile like piperazine can result in a mixture of isomers (2-substituted vs. 4-substituted) and potentially a di-substituted product if an excess of the nucleophile is used. acs.org Therefore, controlling the stoichiometry of the reactants is crucial for maximizing the yield of the desired mono-substituted product.
The outcome and regioselectivity of the nucleophilic aromatic substitution can be significantly influenced by the reaction conditions.
Temperature: Reactions are often conducted at elevated temperatures to overcome the activation energy barrier. For instance, the amination of 4,6-dichloropyrimidine with adamantane-containing amines is carried out at 140°C. nih.gov Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. researchgate.net
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) are commonly used as they can solvate the charged intermediate and facilitate the reaction. nih.gov Other solvents such as ethanol (B145695) and even water have been successfully used. researchgate.netpreprints.org Studies on similar systems have shown that water can be an excellent medium for SNAr reactions, sometimes leading to higher reaction rates. preprints.org
Catalyst/Base: While many SNAr reactions on highly activated chloropyrimidines proceed without a catalyst, the addition of a base is typically required to neutralize the hydrochloric acid (HCl) generated during the substitution. Common bases include potassium carbonate (K₂CO₃). nih.gov In some cases, particularly with less reactive chloropyrimidines or less nucleophilic amines, acid catalysis can enhance the reaction rate. preprints.orgresearchgate.net However, excessive acid can lead to unwanted side reactions, such as hydrolysis of the chloropyrimidine. preprints.org
| Chloropyrimidine | Nucleophile | Solvent | Base/Catalyst | Temperature |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | DMF | K₂CO₃ | 140°C |
| 2-Chloro-4,6-dimethylpyrimidine | Anilines | Ethanol | - | 160°C (Microwave) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | Water | HCl (0.1 equiv.) | - |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | DMAc | K₂CO₃ | - |
| 4,6-dichloro-2-(4-methoxyphenyl)-pyrimidine | N-methylpiperazine | Ethanol | - | Reflux |
This table illustrates a range of reaction conditions used for the nucleophilic aromatic substitution of amines on various chloropyrimidine scaffolds. prepchem.com
By carefully manipulating these conditions, chemists can control the regioselectivity and efficiency of the synthesis to produce this compound and its analogues.
Alternative Coupling Reactions
Beyond the conventional nucleophilic aromatic substitution (SNAr) pathway for synthesizing this compound and its analogues, several alternative coupling reactions have been developed. These methods often employ metal catalysts to facilitate the formation of the C-N bond between the pyrimidine and piperazine rings, sometimes under milder conditions or with broader substrate scopes.
Key alternative methodologies include:
Palladium-Catalyzed Buchwald-Hartwig Coupling: This powerful cross-coupling reaction is a primary alternative for forming C-N bonds. It typically involves the reaction of a halo-pyrimidine with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. This method is particularly useful for coupling less reactive aryl halides or when the SNAr reaction is sluggish.
Copper-Catalyzed Ullmann-Goldberg Reaction: This classical method involves the coupling of an aryl halide with an amine, including piperazine derivatives, using a copper catalyst. While it often requires higher reaction temperatures compared to palladium-catalyzed methods, advancements have introduced more efficient catalysts and ligands that allow the reaction to proceed under milder conditions.
Transition-Metal-Free Approaches: Research has also explored transition-metal-free cross-coupling reactions. One such approach involves the reaction of heteroaryl sulfinates with Grignard reagents, which can be adapted for the synthesis of substituted pyrimidines under mild, metal-free conditions. bohrium.com Another strategy utilizes heterocyclic allylsulfones as latent heteroaryl nucleophiles in palladium-catalyzed reactions, offering a different pathway to biaryl compounds. bohrium.com
These alternative coupling strategies provide synthetic chemists with a versatile toolkit, enabling the synthesis of a wide array of pyrimidine-piperazine derivatives that might be inaccessible through traditional SNAr reactions.
Microwave-Assisted Synthesis Approaches for Pyrimidine-Piperazine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of pyrimidine-piperazine derivatives. eurekaselect.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. eurekaselect.comsemanticscholar.org
The synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave irradiation. For instance, the condensation of chalcones with guanidine nitrate to form a pyrimidine ring can be achieved rapidly. semanticscholar.org Similarly, the synthesis of thiazolo[5,4-d]pyrimidines has been accomplished in as little as 5 minutes using microwave irradiation, a significant improvement over conventional methods. researchgate.net
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with traditional reflux methods.
| Derivative Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidines | Microwave Irradiation | 5 minutes | High | researchgate.net |
| General Pyrimidine Derivatives | Conventional Heating | Several hours | Moderate to Good | nih.gov |
| Pyridinylpiperazine Derivatives | Conventional Reflux | 12-48 hours | 30-70% | nih.gov |
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional oil baths or heating mantles. This rapid energy transfer can overcome activation energy barriers more effectively, accelerating the rate of reaction. eurekaselect.com
Purification and Isolation Techniques in Synthesis
The purification and isolation of this compound and its analogues are critical steps to ensure the final product meets the required standards of purity. The choice of technique depends on the physical properties of the target compound (e.g., solubility, crystallinity) and the nature of the impurities.
Commonly employed purification and isolation techniques include:
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For pyrimidine-piperazine derivatives, ethanol is a frequently used solvent for recrystallization. nih.gov The process may involve the addition of charcoal to remove colored impurities. mdpi.com
Acid-Base Extraction: Since piperazine is a basic moiety, its derivatives can often be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the piperazine nitrogen, transferring the desired compound into the aqueous layer as a salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified free base is extracted back into an organic solvent. researchgate.net
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). A solution of the crude product is passed through a column packed with the adsorbent, and an eluting solvent (or a gradient of solvents) is used to move the components down the column at different rates. This method is highly effective for separating complex mixtures or removing closely related impurities.
Precipitation: In some cases, the product can be isolated by precipitation. This can be achieved by changing the pH of the solution to decrease the solubility of the target compound or by adding a non-solvent. For example, pouring the reaction mixture into crushed ice or cold water can cause the product to precipitate out of the solution. nih.gov Another method involves forming a salt of the piperazine moiety, such as the diacetate, which can precipitate from a solution. google.com The precipitated solid is then collected by filtration.
The following table summarizes the applicability of these techniques.
| Technique | Principle of Separation | Common Application | Solvents/Reagents |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Purification of crystalline solids | Ethanol, Isopropyl alcohol nih.govmdpi.com |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Separating basic compounds from neutral/acidic impurities | HCl, NaOH, Chloroform researchgate.net |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of complex mixtures and closely related compounds | Silica gel, Alumina, Ethyl acetate/Hexane mixtures rasayanjournal.co.in |
| Precipitation | Inducing insolubility of the target compound | Rapid isolation from the reaction mixture | Water, Glacial acetic acid, Acetone nih.govgoogle.com |
After isolation by filtration, the purified compound is typically washed with a suitable solvent to remove residual impurities and then dried, often under reduced pressure, to remove any remaining solvent.
Yield Optimization and Scalability Considerations
Optimizing the reaction yield and ensuring the scalability of the synthesis are paramount for the practical and economic production of this compound and its derivatives. ijsat.org This involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest possible yield of a pure product in a manner that can be safely and efficiently translated to a larger scale.
Yield Optimization: The optimization process typically focuses on several key parameters:
Reactant Stoichiometry: Varying the molar ratio of the pyrimidine substrate to the piperazine nucleophile is crucial. In many syntheses involving piperazine, an excess of the piperazine reagent is used to minimize the formation of disubstituted by-products. mdpi.com
Catalyst and Ligand Selection: In catalyst-driven reactions like Buchwald-Hartwig coupling, the choice of the palladium source and the phosphine ligand can have a profound impact on the reaction rate and yield. researchgate.net
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Solvents like dimethylformamide (DMF), acetonitrile, and various alcohols are commonly evaluated. nih.govresearchgate.net
Base: The strength and type of base used are critical, particularly in coupling reactions, to facilitate the catalytic cycle or neutralize acid by-products. Common bases include potassium carbonate and triethylamine. nih.govresearchgate.net
Temperature and Reaction Time: These parameters are often optimized in tandem. Higher temperatures can increase reaction rates but may also lead to the formation of degradation products. The optimal balance is sought to drive the reaction to completion in the shortest time possible without compromising yield or purity.
Scalability Considerations: Translating a laboratory-scale procedure to a large-scale industrial process introduces several challenges that must be addressed: ijsat.org
Reagent Cost and Availability: For large-scale synthesis, the cost and commercial availability of starting materials, catalysts, and solvents become significant factors. Economical synthons and robust, inexpensive catalysts are preferred. nih.gov
Reaction Exotherms: Many chemical reactions are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions. Careful thermal management and controlled addition of reagents are necessary.
Work-up and Purification: Isolation and purification methods must be amenable to large-scale operations. For example, chromatography is often avoided in favor of crystallization or extraction due to cost and logistical challenges. rsc.org
Process Safety: A thorough hazard assessment is required to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions on a large scale.
Reproducibility: The synthetic method must be robust and reproducible to ensure consistent product quality and yield across different batches. researchgate.net
Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Piperazin 1 Yl Pyrimidine
Reactivity of the Chloro Substituent
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic substitution, making it a primary target for introducing structural diversity.
Nucleophilic Displacement Reactions
The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro substituent towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles. For instance, reactions with amines, such as anilines and aliphatic amines, proceed readily to form 4-amino-2-(piperazin-1-yl)pyrimidine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated.
The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical aspect, particularly in molecules with multiple potential reaction sites. In 2,4-dichloropyrimidine (B19661) systems, substitution at the 4-position is generally favored. mdpi.com Similarly, in 4-chloro-2-(trichloromethyl)pyrimidines, the chloro group is readily displaced by various nucleophiles. thieme.de
| Nucleophile | Reaction Conditions | Product Type |
| Primary/Secondary Amines | Base (e.g., DIPEA), Solvent (e.g., dioxane), Heat | 4-Amino-2-(piperazin-1-yl)pyrimidines |
| Anilines | Base, Solvent, Heat | 4-Anilino-2-(piperazin-1-yl)pyrimidines |
| Alcohols/Phenols | Base (e.g., NaH), Solvent (e.g., THF) | 4-Alkoxy/Aryloxy-2-(piperazin-1-yl)pyrimidines |
| Thiols | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-Thioether-2-(piperazin-1-yl)pyrimidines |
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups at the 4-position. Common cross-coupling reactions include Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions typically involve a palladium catalyst, a ligand, and a base. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, bulky alkylphosphine ligands are often favorable for both oxidative addition and reductive elimination steps in cross-coupling cycles. acs.org
Modifications at the Piperazine (B1678402) Nitrogen Atom
The secondary amine of the piperazine ring offers another key site for derivatization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.
Alkylation and Acylation Reactions
The nitrogen atom of the piperazine moiety can be readily alkylated or acylated. Alkylation is typically achieved by reacting the piperazine with an alkyl halide in the presence of a base. Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings, though direct application to the piperazine nitrogen follows a more straightforward nucleophilic substitution mechanism. youtube.comyoutube.comlibretexts.org
Acylation is commonly performed using acyl chlorides or acid anhydrides. These reactions introduce a carbonyl group, which can serve as a hydrogen bond acceptor and influence the molecule's conformation and binding properties.
| Reagent | Reaction Type | Product |
| Alkyl Halide (R-X) | Alkylation | N-Alkyl-4-chloro-2-(piperazin-1-yl)pyrimidine |
| Acyl Chloride (RCOCl) | Acylation | N-Acyl-4-chloro-2-(piperazin-1-yl)pyrimidine |
| Acid Anhydride ((RCO)2O) | Acylation | N-Acyl-4-chloro-2-(piperazin-1-yl)pyrimidine |
Introduction of Various Substituents (e.g., Aromatic, Heteroaromatic, Aliphatic)
A wide range of substituents can be introduced at the piperazine nitrogen to explore structure-activity relationships. nih.gov Aryl and heteroaryl groups are often introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination. The introduction of these groups can significantly impact the compound's pharmacokinetic properties. nih.gov For example, the incorporation of aromatic or heteroaromatic moieties can enhance binding affinity to biological targets through π-π stacking interactions. Aliphatic groups of varying sizes and polarities can also be introduced to fine-tune solubility and lipophilicity.
Derivatization of the Pyrimidine Ring System
While the 4-chloro position is the most reactive, other positions on the pyrimidine ring can also be functionalized, although this often requires harsher reaction conditions or specific synthetic strategies. For instance, lithiation followed by quenching with an electrophile can introduce substituents at other positions. Furthermore, the pyrimidine ring itself can undergo cycloaddition reactions, although this is less common for this specific scaffold. The derivatization of the pyrimidine ring can be used to modulate the electronic properties of the entire molecule, which in turn can affect its reactivity and biological activity. nih.govacs.org
Substitution at Other Positions (e.g., C-6, C-5)
Direct substitution at the C-5 and C-6 positions of the 4-chloro-2-(piperazin-1-yl)pyrimidine core presents a synthetic challenge due to the inherent electronic properties of the pyrimidine ring. The C-5 position is generally more susceptible to electrophilic attack, while the C-6 position, like C-4, is prone to nucleophilic substitution. However, the presence of the existing substituents modifies this reactivity.
C-6 Position: The C-6 position is electron-deficient and, in principle, susceptible to nucleophilic attack. However, the chloro group at the C-4 position is a significantly better leaving group, making nucleophilic substitution at C-4 the overwhelmingly favored process. Direct nucleophilic substitution at C-6 of this compound has not been widely reported and would likely require harsh reaction conditions or specific activation of the C-6 position.
C-5 Position: Electrophilic substitution at the C-5 position of pyrimidines is generally difficult due to the π-deficient nature of the ring. The presence of two electron-donating amino groups (the piperazinyl group at C-2 and another amino group at C-4 or C-6) can activate the C-5 position towards electrophiles. For this compound, the electron-donating piperazinyl group at C-2 does provide some activation. However, for most electrophilic substitutions, such as nitration or halogenation, the reactivity at C-5 remains low. More forceful methods, such as the Vilsmeier-Haack reaction, can be employed to introduce a formyl group at the C-5 position of activated pyrimidines. This reaction typically requires electron-donating groups at the C-2, C-4, or C-6 positions. While not specifically documented for this compound, it is a plausible strategy for its C-5 functionalization.
Metal-catalyzed cross-coupling reactions offer a more versatile approach for the functionalization of the pyrimidine ring at positions that are unreactive towards traditional nucleophilic or electrophilic substitution. However, this generally requires prior introduction of a handle, such as a halogen or a triflate group, at the desired position.
Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines, Pyrrolopyrimidines)
The synthesis of fused heterocyclic systems, such as thienopyrimidines and pyrrolopyrimidines, from this compound is a powerful strategy for expanding the chemical diversity of this scaffold. This typically involves a sequence of reactions to introduce appropriate functional groups on the pyrimidine ring that can then undergo cyclization to form the fused ring.
Thienopyrimidines: The construction of a thiophene ring onto the pyrimidine core generally requires the presence of two adjacent functional groups on the pyrimidine that can react with a C2 synthon. A common strategy involves the introduction of an amino group at the C-4 position and a cyano or ester group at the C-5 position. For instance, a 4-amino-5-cyanopyrimidine derivative can react with α-haloketones or α-haloesters in the presence of a base to yield the corresponding thieno[2,3-d]pyrimidine. Therefore, a plausible synthetic route starting from this compound would first involve nucleophilic substitution of the C-4 chloro group with ammonia to give 2-(piperazin-1-yl)pyrimidin-4-amine. Subsequent functionalization of the C-5 position, for example through a Vilsmeier-Haack reaction to introduce a formyl group, followed by conversion to a cyano group, would provide the necessary precursor for the Gewald reaction to form the fused thiophene ring.
Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, often starts from a suitably substituted pyrimidine. A general approach involves the reaction of a 4-aminopyrimidine with a three-carbon synthon that can form the pyrrole ring. For example, a 4-amino-5-formylpyrimidine can be condensed with a compound containing an active methylene group, such as a ketone or nitrile, followed by cyclization. Another strategy involves the reaction of a 4-chloropyrimidine with an aminomalonate derivative, followed by cyclization and subsequent modifications. Starting from this compound, a potential pathway could involve a Sonogashira coupling at the C-5 position (after halogenation) with a protected amino-alkyne, followed by intramolecular cyclization. A more direct approach, if C-5 functionalization is achieved, would be the reaction of a 4-amino-5-halopyrimidine derivative with an appropriate coupling partner to build the pyrrole ring.
Synthesis of Analogs with Varied Linkers and Bridges
Modification of the piperazine linker in this compound is a key strategy for modulating the physicochemical and pharmacological properties of the resulting analogs. This can involve the introduction of substituents on the piperazine ring, replacement of the piperazine with other cyclic diamines, or the incorporation of bridged bicyclic systems.
The synthesis of these analogs typically starts from a common precursor, such as 2,4-dichloropyrimidine, which is then reacted with the desired substituted piperazine or other diamine linker. The regioselectivity of this reaction is crucial, with the more nucleophilic nitrogen of the diamine preferentially attacking the C-2 or C-4 position of the dichloropyrimidine, often influenced by reaction conditions.
Below is a table summarizing some of the synthesized analogs with varied linkers and bridges, based on pyrimidine scaffolds.
| Linker/Bridge | Starting Materials | Reaction Conditions | Resulting Analog Structure |
| Substituted Piperazine | 2,4-dichloropyrimidine, N-substituted piperazine | Base (e.g., triethylamine), solvent (e.g., ethanol), reflux | 4-chloro-2-(4-substituted-piperazin-1-yl)pyrimidine |
| Diazabicyclo[3.3.1]nonane | 2,4-dichloro-5-methylpyrimidine, tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | DIPEA, DMF | 4-(2-chloro-5-methylpyrimidin-4-yl)-3,9-diazabicyclo[3.3.1]nonane derivative |
| Substituted Piperazine | 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, N-methylpiperazine or N-phenylpiperazine | Catalytic KOH, dry ethanol (B145695), reflux | 4-substituted-2-(4-methyl/phenyl-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine |
Medicinal Chemistry and Pharmacological Potential
Specific Pharmacological Applications
Antimicrobial Activity
Antifungal Properties
Derivatives of the pyrimidine-piperazine scaffold have demonstrated notable potential as antifungal agents. Research into thiophene-substituted pyrimidines incorporating a piperazine (B1678402) moiety has identified several compounds with significant activity. nih.gov For instance, certain 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines have shown considerable efficacy against various fungal strains when compared to the standard drug, fluconazole (B54011). nih.gov The antifungal screening of these compounds revealed that their activity is influenced by the nature of the substituent on the pyrimidine (B1678525) ring. nih.gov
The mechanism of antifungal action for many azole-based agents, which can be structurally analogous to these derivatives, involves the inhibition of enzymes crucial for fungal cell membrane synthesis. nih.govmdpi.com The incorporation of the piperazine ring can enhance the compound's ability to interact with these biological targets. Studies on fluconazole derivatives containing piperazine moieties have shown good activity against both standard and clinically isolated yeasts, including some fluconazole-resistant species. nih.gov
| Compound | Modifications | Observed Activity | Reference |
|---|---|---|---|
| 4a, 4d, 4e | Thiophene-substituted pyrimidine with N-methylpiperazine | Significant antifungal activity at 40 μg/ml. | nih.gov |
| 5c, 5e | Thiophene-substituted pyrimidine with N-phenylpiperazine | Significant antifungal activity at 40 μg/ml. | nih.gov |
| Nitrotriazole derivatives with piperazine | Fluconazole-derivatives containing piperazine ethanol (B145695) moieties | Good activity against tested fungi, including fluconazole-resistant species. | nih.gov |
Antiviral Applications
The 4-Chloro-2-(piperazin-1-yl)pyrimidine framework is a key component in the development of novel antiviral agents. Structure-activity relationship (SAR) studies on 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have identified potent inhibitors of the Chikungunya virus (CHIKV) in vitro. nih.gov Optimization of a lead compound in this series led to the discovery of molecules with improved antiviral activity and reduced cytotoxicity, resulting in a better selectivity index. nih.gov The research highlighted that the 1,4-piperazine linker was a superior choice for achieving potent antiviral effects. nih.gov
Furthermore, the pyrimidine core is a known constituent of various antiviral drugs. mdpi.com C-nucleoside analogues of Favipiravir, which incorporate pyrimidine rings, have demonstrated potent inhibition of influenza virus replication in cell-based assays. researchgate.net This suggests that the pyrimidine moiety can interfere with viral replication processes, a mechanism that could be shared by derivatives of this compound. The broad-spectrum potential of this scaffold is underscored by reports of other pyrimidine and piperazine derivatives showing activity against viruses like herpes simplex virus (HSV-1) and hepatitis A virus (HAV). researchgate.netnih.gov
| Compound Class | Viral Target | Key Findings | Reference |
|---|---|---|---|
| 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues | Chikungunya virus (CHIKV) | Identified as potent and safe inhibitors. Optimized compounds showed micromolar antiviral activity (EC50 = 3.95 μM) and low cytotoxicity. | nih.gov |
| Pyrimidine C-Nucleoside Analogues | Influenza Virus | Potent inhibition of virus replication in MDCK cells. | researchgate.net |
Central Nervous System (CNS) Activity
Compounds structurally related to this compound have been shown to possess significant activity within the central nervous system. For example, 6-chloro-2-[1-piperazinyl]-pyrazine (CPP), a close structural analogue, elicits responses characteristic of serotonin-receptor activation in the CNS. nih.gov This serotonergic activity suggests that pyrimidine-piperazine derivatives could modulate neurotransmitter systems, which is a key mechanism for drugs targeting CNS disorders. nih.govmdpi.com
The pyrimidine-piperazine scaffold has been explored for its potential in treating mood disorders like depression and anxiety. nih.gov A key mechanism of action for antidepressants is the inhibition of monoamine oxidases (MAO), enzymes that break down neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their MAO inhibitory activity, with some compounds showing selective MAO-A inhibition. nih.gov
Furthermore, the involvement of the serotonergic system is crucial for both antidepressant and anxiolytic actions. nih.govmdpi.comwikipedia.org The antidepressant-like effect of a 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine Mannich base was found to be mediated through its interaction with serotonergic, dopaminergic, and noradrenergic systems. researchgate.net This indicates that compounds based on the pyrimidine core can influence multiple neurotransmitter pathways relevant to the treatment of depression and anxiety. researchgate.net
Derivatives containing the pyrimidine-piperazine structure have been investigated for their potential to control seizures. ptfarm.plnih.gov The structural features of many clinically active anticonvulsant drugs include a nitrogen-containing heterocyclic system, one or two phenyl rings, and at least one carbonyl group. ptfarm.pl Several studies have concluded that an aryl group and one or two electron-donating atoms are vital for anticonvulsant activity. ptfarm.pl
Research on N-(4-methylpiperazin-1-yl) derivatives of 3-aryl-pyrrolidine-2,5-dione showed that compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione nucleus exhibited anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.gov Similarly, a series of pyrimidine-carbothioamide derivatives were designed as anticonvulsant agents, with the most active compound effectively suppressing seizures in both MES and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.net
| Compound Series | Test Model | Results | Reference |
|---|---|---|---|
| N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) | Derivatives with a chlorine atom on the aromatic ring were most potent, with ED50 values from 29 to 48 mg/kg. | nih.gov |
| Pyrimidine-carbothioamide derivatives | MES and scPTZ | The most active compound (4g) had an ED50 of 15.6 mg/kg in the MES test. | researchgate.net |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES and scPTZ | Showed potent activity with an ED50 of 40.96 mg/kg in the MES test. | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES and 6 Hz | Compound 6 showed a more beneficial ED50 than valproic acid in both tests. | mdpi.com |
Anti-inflammatory Potential
The pyrimidine nucleus is a common feature in compounds exhibiting anti-inflammatory properties. mdpi.com Derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net In studies using the carrageenan-induced paw edema model in rats, several pyrimidine derivatives demonstrated significant inhibition of inflammation, with efficacy comparable to the standard drug indomethacin. mdpi.com The anti-inflammatory potential of this class of compounds makes them attractive candidates for the development of new treatments for inflammatory conditions. ekb.eg
Antimalarial Activity
The this compound scaffold is a crucial building block in the synthesis of potent antimalarial agents, particularly in the development of hybrid molecules designed to overcome drug resistance. nih.govlookchem.com A series of 4-aminoquinoline-pyrimidine hybrids, where the two pharmacophores are linked, have been synthesized and tested against both chloroquine-sensitive (D6 and 3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govlookchem.comrsc.org
Many of these hybrid compounds displayed better antimalarial activity than the standard drug chloroquine, especially against the resistant W2 strain. nih.govlookchem.com For example, one hybrid molecule was found to be 25-fold more active against the resistant strain than chloroquine. nih.gov The piperazine linker plays a significant role in the activity of these hybrid molecules. lookchem.com Mechanistic studies suggest that these compounds may act by inhibiting the cysteine proteases of P. falciparum, such as falcipain-2 and falcipain-3. rsc.org
| Compound | P. falciparum Strain D6 (CQ-sensitive) IC50 (μM) | P. falciparum Strain W2 (CQ-resistant) IC50 (μM) | Reference |
|---|---|---|---|
| Hybrid 8i | 0.12 | 10 | nih.gov |
| Hybrid 8m | 0.18 | 16 | nih.gov |
| Hybrid 5j | - | 0.13-0.14 mM (Reported as 2.5-fold stronger than chloroquine) | lookchem.com |
| Compound SZ14 | 2.84 (3D7 Strain) | - | rsc.org |
| Compound SZ9 | 3.22 (3D7 Strain) | - | rsc.org |
Other Reported Activities (e.g., Cognition Enhancement, Anthelmintic, Antioxidant, Thrombolytic)
The structural framework of this compound, combining a pyrimidine ring with a piperazine moiety, is a cornerstone in the synthesis of compounds with a wide array of biological functions. Research into derivatives built upon this and similar scaffolds has uncovered potential activities in cognition enhancement, anthelmintic, antioxidant, and thrombolytic applications.
Cognition Enhancement Derivatives containing the piperazine moiety have been investigated for their potential as cognition enhancers. A primary mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. For instance, certain novel piperazine derivatives have demonstrated significant in vitro AChE inhibition and have been shown to reverse scopolamine-induced memory deficits in animal models. nih.gov Compounds such as 1d and 3c from one study emerged as promising candidates, exhibiting potent dual-binding site inhibition of AChE. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Select Piperazine Derivatives
| Compound | AChE Inhibition IC50 (µM) | Inhibition Constant (Ki) (µM) |
|---|---|---|
| 1d | 2.23 | 1.05 |
| 3c | 14.38 | 6.93 |
Anthelmintic Activity The pyrimidine and piperazine nuclei are present in various compounds screened for anthelmintic properties. juniperpublishers.comijprs.com Studies on methylpyrimidine sulfonyl piperazine derivatives, for example, have shown potent activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic agents. scielo.br The efficacy is measured by the time taken to cause paralysis and death of the worms. scielo.br The development of new anthelmintics is critical due to the rise of drug resistance in parasitic infections. ijpsdronline.com
Table 2: Anthelmintic Activity of Methylpyrimidine Sulfonyl Piperazine Derivatives against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|---|
| 11b | 50 | 48.33 ± 1.25 | 73.00 ± 1.53 |
| 11c | 50 | 50.33 ± 1.25 | 77.67 ± 1.45 |
| 11f | 50 | 52.67 ± 1.25 | 78.67 ± 1.25 |
| 11g | 50 | 55.33 ± 1.45 | 80.33 ± 1.25 |
| Piperazine Citrate (Standard) | 10 | 30.67 ± 1.25 | 54.67 ± 1.45 |
Antioxidant Activity Compounds incorporating the pyrimidine scaffold have demonstrated notable antioxidant properties. orientjchem.org These derivatives can scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in cellular damage and various diseases. For example, certain pyrazolo-pyrimidine derivatives have shown significant antioxidant potential in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. mdpi.com Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of lipid peroxidation. mdpi.com
Table 3: Antioxidant Activity of Select Pyrimidine Derivatives
| Compound Class | Assay | Most Potent Compound | IC50 Value |
|---|---|---|---|
| Pyrazolo-pyrimidine | DPPH Radical Scavenging | Compound 44 | 18.33 ± 0.04 µg/mL |
| Pyrido[2,3-d]pyrimidine | Lipid Peroxidation Inhibition | Compound 2g | >99% inhibition |
| Pyrido[2,3-d]pyrimidine | Lipoxygenase (LOX) Inhibition | Compound 2a | 42 µM |
Thrombolytic Activity Research into thienopyrimidinone derivatives has indicated a potential for thrombolytic activity, which is the breakdown of blood clots. Studies have suggested that incorporating a pyrimidine ring can enhance these effects. nih.govjpp.krakow.pl A series of new benzothienopyrimidinone derivatives showed significantly more potent thrombolytic action compared to established agents like clopidogrel (B1663587) and ticlopidine (B1205844) in rat models. nih.govjpp.krakow.pl This suggests that the pyrimidine moiety is a key structural feature for designing potent synthetic thrombolytic agents. jpp.krakow.pl
Table 4: Thrombolytic Activity of Benzothienopyrimidinone Derivatives
| Compound | Effective Dose (ED30) (µg/kg) |
|---|---|
| Benzothienopyrimidinone Derivatives (Range) | 8 to 170 |
| Clopidogrel | 16000 |
| Ticlopidine | 20000 |
Identification of Biological Targets and Mechanisms of Action
Enzyme Inhibition
The this compound scaffold is a versatile template for designing enzyme inhibitors targeting a range of diseases. Its hydrochloride salt has been noted for its ability to bind to the active site of sirtuin enzymes, inhibiting their deacetylase activity. evitachem.com This inhibition can modify protein acetylation levels, impacting cellular processes like gene expression and metabolism. evitachem.com
Furthermore, derivatives of this structural class have shown inhibitory activity against various other enzymes:
Topoisomerase IIα (Topo IIα): Certain pyrimidine derivatives are capable of inhibiting Topo IIα, an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Inhibition leads to breaks in DNA strands and subsequent apoptosis, a mechanism exploited in cancer therapy. nih.gov
Cyclooxygenase (COX-2): Pyrimidine derivatives have been developed as selective COX-2 inhibitors. nih.gov COX-2 is an enzyme involved in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs. nih.gov
α-Glucosidase: Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Such inhibitors are of interest in the management of type 2 diabetes. nih.gov
Table 5: Enzyme Inhibitory Activity of Select Pyrimidine and Piperazine Derivatives
| Compound Class | Target Enzyme | Most Potent Compound | IC50 Value |
|---|---|---|---|
| Pyrimidinyl-piperazine carboxamide | α-Glucosidase | 21c | 0.44 µM |
| Pyrimidine Derivative | COX-2 | L1 | 0.29 ± 0.01 µM |
| Pyrimidine Derivative | Topoisomerase IIα | Compound 4 | Ki = 4.12 µM |
Receptor Modulation (e.g., 5HT2B-antagonists)
The structural motifs of pyrimidine and piperazine are found in compounds designed to modulate the activity of various receptors. Notably, several structural classes, including those containing a piperazine scaffold, have been reported as selective antagonists for the serotonin 5-HT2B receptor. nih.gov This receptor is implicated in a variety of physiological and behavioral functions, and its antagonists are being explored for conditions like irritable bowel syndrome. nih.govnih.gov For example, the piperazine derivative 36 was identified as a selective 5-HT2B receptor antagonist with a Ki of 251 nM. nih.gov While direct evidence for this compound is limited, its structure suggests potential for development into ligands for this and other serotonin receptors.
DNA Interaction
Pyrimidine derivatives have been shown to interact with DNA through non-covalent mechanisms. One primary mode of interaction is DNA intercalation, where the planar pyrimidine ring inserts itself between the base pairs of the DNA double helix. nih.gov This action can interfere with the function of DNA-processing enzymes like Topoisomerase IIα and disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Molecular docking studies have visualized this intercalation, showing π-π stacking interactions between the pyrimidine ring and DNA bases like cytosine, thymine, and guanine. nih.gov
Another reported interaction involves the formation of pyrimidine-pyrimidine intrastrand cross-links upon exposure to ultraviolet (UV) light. rsc.orgwikipedia.org These photochemical reactions create covalent bonds between adjacent pyrimidine bases on the same DNA strand, forming lesions such as cyclobutane (B1203170) pyrimidine dimers (CPDs) that can distort the DNA helix and block replication and transcription. wikipedia.org While this is a mechanism of DNA damage, understanding how small molecules might influence or prevent such processes is also an area of research. elsevierpure.com
Structure Activity Relationship Sar Studies
Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity
Research on 2,4-disubstituted pyrimidines has demonstrated that the nature of the substituent at the C4 position, in relation to the C2 piperazinyl moiety, plays a crucial role in modulating activity. For instance, in a series of neuronal nitric oxide synthase (nNOS) inhibitors, the linkage and type of substituent at C4 dramatically affected inhibitory potency. A nearly 10-fold difference in potency was observed by altering the linker between the pyrimidine and a 3-fluorophenyl ring at the C4 position acs.org.
Furthermore, studies on other pyrimidine derivatives have provided broader insights into the effects of ring substitution. For example, in a series of 6-substituted pyrimidine-2,4-diones, the electronic properties of the substituents on a phenyl ring attached at the C6 position were found to impact antibacterial activity. Derivatives with electron-donating substituents on the phenyl ring showed better activity compared to those with electron-withdrawing groups, which had poor activity medwinpublishers.com. This suggests that the electronic environment of the pyrimidine ring is a key factor in its interaction with biological targets.
The introduction of different functional groups at various positions can lead to a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects nih.gov. The position of these substituents greatly influences the resulting biological activities nih.gov.
Table 1: Impact of Pyrimidine Ring Substituents on Biological Activity
| Compound/Series | Substitution Position | Substituent Type | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 2,4-Disubstituted Pyrimidines | C4 | Varied linkers and aromatic rings | Significant modulation of nNOS inhibitory potency. | acs.org |
| 6-Substituted Pyrimidine-2,4-diones | C6 (via a phenyl ring) | Electron-donating vs. Electron-withdrawing | Electron-donating groups enhanced antibacterial activity. | medwinpublishers.com |
Influence of Piperazine (B1678402) N-Substitution on Pharmacological Profile
The substituent on the nitrogen atom of the piperazine ring (N-substitution) is another pivotal point for molecular modification that profoundly impacts the pharmacological profile of 4-chloro-2-(piperazin-1-yl)pyrimidine derivatives. This position is often solvent-exposed and provides an opportunity to modulate properties such as potency, selectivity, and pharmacokinetics.
In a study of inflammatory caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, varying the aryl substituent on the piperazine ring led to the discovery of potent and selective inhibitors. For example, an ethylbenzene derivative displayed low nanomolar Ki values across caspases-1, -4, and -5, demonstrating pan-selective inhibition. Other analogs showed nearly 10-fold selectivity for caspase-5 over caspases-1 and -4 nih.gov.
Similarly, in the development of selective monoamine oxidase (MAO)-A inhibitors from 1-(2-pyrimidin-2-yl)piperazine derivatives, the nature of the substituent on the piperazine nitrogen was critical for activity and selectivity. Specific carbodithioate derivatives attached to the piperazine ring exhibited selective MAO-A inhibitory activity nih.gov.
Furthermore, research on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors revealed that substituents on the C-2 piperazine ring influenced selectivity. Unsubstituted C-2 piperazine resulted in selective AChE inhibition, while the presence of a cycloalkyl ring provided superior BuChE inhibition and selectivity nih.gov. The piperazine moiety itself is a well-established scaffold in drug discovery, known to improve the pharmacokinetic features of drug candidates due to its two primary nitrogen atoms which can increase water solubility and bioavailability nih.gov.
Table 2: Influence of Piperazine N-Substitution on Pharmacological Profile
| Scaffold | N-Substituent | Target | Key Finding | Reference |
|---|---|---|---|---|
| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Inflammatory Caspases | Pan-selective inhibition with low nanomolar Ki values. | nih.gov |
| 1-(2-Pyrimidin-2-yl)piperazine | Carbodithioates | MAO-A | Selective MAO-A inhibitory activity. | nih.gov |
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target, normalized for its size (number of heavy atoms). It is a valuable tool for optimizing lead compounds.
For inhibitors of P-glycoprotein (P-gp), a multidrug transporter, the calculation of ligand efficiency has been used to compare different classes of inhibitors. It was observed that for a series of benzophenone-type inhibitors, smaller ligands tended to show higher efficiency values. Ligand efficiencies were found to decrease as the size of the ligands increased above 50 heavy atoms nih.gov. This suggests that for some targets, a more compact and efficient binding is more desirable than simply increasing molecular size to make more contacts.
Optimization strategies for this compound derivatives often involve a multi-pronged approach. This includes modifying substituents on both the pyrimidine and piperazine rings to improve potency and selectivity, as well as optimizing physicochemical properties to enhance bioavailability and reduce off-target effects acs.orgnih.gov. For example, in the development of nNOS inhibitors, modifications were made to the linker length between aromatic heads and the substitution patterns on aromatic rings to maximize potency and improve isoform selectivity acs.org.
The overarching goal of these optimization strategies is to develop compounds with a favorable balance of pharmacodynamic and pharmacokinetic properties, making them suitable for further development as therapeutic agents.
Computational and Theoretical Investigations
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of the 4-Chloro-2-(piperazin-1-yl)pyrimidine scaffold, docking studies have been crucial in predicting their binding affinities and modes of interaction with various biological targets, particularly in the context of anticancer research.
These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, in studies involving pyrazolo[3,4-d]pyrimidine derivatives, docking simulations have been performed to predict the binding mode of these compounds within the FLT3 (FMS-like tyrosine kinase 3) binding domain, a target in acute myeloid leukemia. nih.gov Similarly, docking studies on other pyrimidine-piperazine derivatives have explored their potential as inhibitors of enzymes like topoisomerase II, phosphoinositide 3-kinase (PI3K), and cyclooxygenase-2 (COX-2). researchgate.netnih.govresearchgate.net
The pyrimidine (B1678525) and piperazine (B1678402) rings frequently participate in crucial hydrogen bonding and hydrophobic interactions within the active sites of these enzymes. The chlorine atom can also play a role in modulating the electronic properties of the scaffold and engaging in specific halogen bonding interactions. These computational predictions are invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity. nih.govresearchgate.net
Table 1: Examples of Molecular Docking Studies on Related Pyrimidine-Piperazine Derivatives
| Target Protein | Derivative Class | Key Findings |
|---|---|---|
| Anticancer Targets | Quinazolinone-piperazine derivatives | Good docking scores suggest potential for rational drug design. nih.gov |
| FLT3 Kinase | Pyrazolo[3,4-d]pyrimidine-piperazine hybrids | Prediction of binding modes to guide the design of new inhibitors. nih.gov |
| PI3Kδ | 1-(4-chlorobenzhydryl) piperazine derivatives | Analysis of interactions with specific amino acids in the binding pocket. researchgate.net |
| Topoisomerase II | Thiazolo[3,2-a] pyrimidines | Identification of potential inhibitory mechanisms. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com For compounds based on the pyrimidine-piperazine scaffold, MD simulations are used to assess the stability of the ligand-receptor complexes predicted by molecular docking. These simulations can confirm whether the predicted binding pose is maintained over a simulated period, providing a more dynamic and realistic view of the interaction. nih.govresearchgate.net
Studies on pyrazolo[3,4-d]pyrimidine and other heterocyclic derivatives have employed MD simulations to investigate the stability of the protein-ligand complexes. nih.govresearchgate.net The results from these simulations, often analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, help to understand the dynamic behavior of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. This information is critical for validating docking results and gaining deeper insights into the mechanism of inhibition. nih.govresearchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. nih.gov Various computational models are used to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes such as the cytochrome P450 family.
For derivatives containing the pyrimidine-piperazine core, computational tools are frequently used to predict their drug-likeness and ADME profiles. unipa.itnih.govnih.gov These studies often evaluate compliance with Lipinski's Rule of Five, a set of guidelines used to assess the oral bioavailability of a compound. ajpamc.com The predicted ADME properties for various analogs generally suggest that the scaffold is a promising starting point for developing orally available drugs. nih.govresearchgate.net For example, in silico predictions for some quinoline-piperazine hybrids indicated they are not substrates of P-glycoprotein, an efflux pump that can contribute to drug resistance. unipa.it
Table 2: Common In Silico ADME Parameters Predicted for Pyrimidine-Piperazine Analogs
| Parameter | Description | Typical Prediction Goal |
|---|---|---|
| Molecular Weight | The mass of the molecule. | < 500 Da (Lipinski's Rule) |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 (Lipinski's Rule) |
| H-bond Donors | Number of hydrogen bond donors. | < 5 (Lipinski's Rule) |
| H-bond Acceptors | Number of hydrogen bond acceptors. | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų for good cell permeability |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Variable, depending on the therapeutic target |
Conformational Analysis
The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis has been used to determine the model bioactive conformations. nih.gov
These studies suggest that the spatial arrangement of the pyrimidine and piperazine rings, along with any substituents, is critical for proper interaction with a biological receptor. By understanding the preferred conformations, researchers can design pharmacophores, which are abstract representations of the molecular features necessary for biological activity. This knowledge helps in designing new molecules that are pre-organized in the bioactive conformation, potentially leading to higher affinity and efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For classes of compounds like piperazinylalkylisoxazole and other piperazine derivatives, QSAR models have been developed to predict their binding affinities to specific receptors, such as the dopamine (B1211576) D3 receptor. nih.gov
These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). By correlating these descriptors with observed biological activity, a predictive model can be built. mdpi.com The resulting QSAR equations can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.comnih.gov
Prediction of Toxicity Profiles
Predicting potential toxicity early in the drug development process is essential to reduce late-stage failures. Computational toxicology uses in silico models to predict various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). mdpi.comnih.govnih.gov
For pyrimidine and piperazine derivatives, various online servers and software are employed to predict their toxicity profiles. nih.govajpamc.comresearchgate.net These predictions are based on structural alerts and statistical models derived from large datasets of known toxic compounds. researchgate.net While in silico toxicity predictions are not a substitute for experimental testing, they provide a valuable preliminary assessment of a compound's potential liabilities, allowing researchers to deprioritize or modify molecules with a high predicted risk of toxicity. nih.govresearchgate.net
Future Research Directions and Therapeutic Prospects
Development of Novel 4-Chloro-2-(piperazin-1-yl)pyrimidine Derivatives
The development of novel derivatives from the this compound core is a primary focus of ongoing research. The adaptability of the pyrimidine (B1678525) skeleton allows for structural modifications at various positions, which can lead to compounds with enhanced potency and selectivity. mdpi.com The piperazine (B1678402) moiety is also a key component for modification, as it can influence the pharmacokinetic and pharmacodynamic properties of the molecules. nih.gov
One area of development involves the synthesis of new series of compounds by introducing different substituents to the piperazine ring. For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives has been synthesized and evaluated for their inhibitory activity against monoamine oxidase A and B, enzymes implicated in depression. nih.gov
Another approach involves the creation of hybrid molecules that combine the pyrimidine-piperazine scaffold with other pharmacologically active moieties. This strategy aims to develop compounds with dual or multiple modes of action. For example, researchers have synthesized chrysin-substituted pyrimidine-piperazine hybrids targeting bacterial DNA gyrase. mdpi.com Similarly, the hybridization of a fluoroquinolone scaffold with a thiazolidinedione moiety at the piperazine ring has been explored to develop new antimicrobial agents. mdpi.com
The synthesis of pyrazolopyrimidine and triazolopyrimidine derivatives has also been a fruitful area of research. These fused heterocyclic systems have shown potential in developing new anticancer and antimalarial agents. mdpi.comnih.gov The table below summarizes some of the novel derivatives and their potential therapeutic applications.
| Derivative Class | Synthetic Approach | Potential Therapeutic Application |
| Piperazine-1-carbodithioates | Reaction of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salt of piperazine dithiocarbamate (B8719985) derivatives. nih.gov | Monoamine Oxidase (MAO) Inhibitors for Depression nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidines | Condensation of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes or acetophenones. mdpi.com | Anticancer Agents mdpi.com |
| 4-(Piperazin-1-yl)pyrimidines | Design and development as irreversible inhibitors. nih.govdocumentsdelivered.com | Menin Inhibitors for Leukemia nih.govdocumentsdelivered.com |
| Chrysin-pyrimidine-piperazine hybrids | Nucleophilic substitution of piperazinyl derivatives with chrysin-substituted dichloropyrimidine. mdpi.com | Antibacterial agents targeting DNA gyrase mdpi.com |
| Norfloxacin-thiazolidinedione hybrids | Inclusion of a thiazolidinedione substituent at the piperazin-4-yl moiety of norfloxacin. mdpi.com | Antimicrobial and anti-biofilm agents mdpi.com |
| Piperaquine-triazolopyrimidine/pyrazolopyrimidine hybrids | Linking piperaquine (B10710) analogs with triazolopyrimidine and pyrazolopyrimidine scaffolds. nih.gov | Antimalarial agents with transmission-blocking activity nih.gov |
Exploration of New Biological Targets and Disease Areas
The versatility of the this compound scaffold allows for the exploration of a wide array of biological targets and, consequently, new therapeutic areas. researchgate.net The ability to readily modify the structure enables medicinal chemists to fine-tune the interactions of these compounds with various enzymes, receptors, and signaling pathways. mdpi.com
Initially recognized for their potential in cancer therapy, derivatives of this scaffold are now being investigated for a multitude of other diseases. nih.gov Research has expanded to include neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.govmdpi.com
One significant area of exploration is in the field of oncology, where pyrimidine-piperazine derivatives are being developed as inhibitors of novel targets. For example, a series of 4-(piperazin-1-yl)pyrimidines has been designed as irreversible menin inhibitors, which play a crucial role in certain types of leukemia, such as those with MLL rearrangement and NPM1 mutation. nih.govdocumentsdelivered.com
In the realm of inflammatory diseases, derivatives have been synthesized as potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5). nih.gov These enzymes are key mediators of the inflammatory response, making them attractive targets for autoimmune and inflammatory disorders. nih.gov
Furthermore, the scaffold is being explored for its potential in treating neurodegenerative disorders. Certain derivatives have shown anti-Alzheimer's effects by inhibiting acetylcholinesterase. mdpi.com The piperazine moiety is particularly valuable in designing central nervous system (CNS) agents due to its favorable permeability and potential neuroprotective properties. researchgate.net
The following table details some of the new biological targets and the corresponding disease areas being explored for derivatives of this scaffold.
| Biological Target | Disease Area | Example of Derivative/Scaffold |
| Menin-MLL Interaction | Acute Myeloid Leukemia (AML) nih.govdocumentsdelivered.com | 4-(Piperazin-1-yl)pyrimidines nih.govdocumentsdelivered.com |
| Inflammatory Caspases (Caspase-1, -4, -5) | Autoimmune and Inflammatory Diseases nih.gov | 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives nih.gov |
| Monoamine Oxidase (MAO) | Depression nih.gov | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates nih.gov |
| DNA Gyrase | Bacterial Infections mdpi.com | Chrysin-pyrimidine-piperazine hybrids mdpi.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease mdpi.com | Pyrimidine derivatives with a chloro group on a phenyl ring mdpi.com |
| Nicotinic Acetylcholine Receptors | Neurological Disorders nih.gov | Piperazine-containing compounds nih.gov |
| Plasmodium falciparum (various stages) | Malaria nih.gov | Piperaquine hybrid analogs with triazolopyrimidine and pyrazolopyrimidine scaffolds nih.gov |
Combination Therapy Approaches
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of treatment for complex diseases like cancer. taylorandfrancis.com This approach can enhance treatment efficacy, overcome drug resistance, and reduce toxic effects by using lower doses of individual drugs. taylorandfrancis.com The development of derivatives from the this compound scaffold presents opportunities for their use in combination with existing therapies.
In oncology, where combination therapies are standard, pyrimidine-based drugs could be paired with other chemotherapeutic agents, targeted therapies, or immunotherapies. For instance, a potent and selective menin inhibitor derived from this scaffold could be combined with other agents used in the treatment of acute myeloid leukemia to achieve a more profound and durable response.
For infectious diseases, the emergence of drug-resistant strains is a major challenge. nih.gov Pyrimidine-piperazine derivatives with novel mechanisms of action could be used in combination with existing antibiotics or antifungals to combat resistant pathogens. researchgate.net For example, a compound that inhibits bacterial DNA gyrase could be combined with an antibiotic that targets the cell wall, leading to a synergistic effect. mdpi.com
In the context of inflammatory diseases, a caspase inhibitor derived from this scaffold might be used alongside other anti-inflammatory drugs to target multiple pathways in the inflammatory cascade. However, it is important to note that combination therapies can also lead to increased side effects. taylorandfrancis.com
Challenges in Drug Development Based on this Scaffold
Despite the therapeutic promise of the this compound scaffold, there are several challenges in the drug development process. These challenges span from the initial design and synthesis to preclinical and clinical evaluation.
A primary challenge is achieving high selectivity for the intended biological target. Many derivatives of this scaffold interact with multiple targets, which can lead to off-target effects and unwanted side effects. For example, kinase inhibitors often face challenges with selectivity due to the conserved nature of the ATP-binding site across the kinome.
Overcoming drug resistance is another significant hurdle, particularly in the development of anticancer and antimicrobial agents. mdpi.comnih.gov Cancer cells and microorganisms can develop mechanisms to evade the effects of a drug, rendering it ineffective over time. The development of irreversible inhibitors or compounds with novel mechanisms of action are strategies being employed to address this challenge. documentsdelivered.com
Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), also present challenges. While the piperazine moiety can be modulated to improve properties like solubility, achieving an optimal balance of efficacy and a favorable pharmacokinetic profile requires extensive medicinal chemistry efforts. tandfonline.comnih.gov
Furthermore, the potential for toxicity is a critical consideration. The safety profile of any new drug candidate must be thoroughly evaluated. Even with a highly selective compound, on-target toxicity can occur if the biological target is essential in normal tissues.
Patent Landscape and Intellectual Property
Current Patent Holdings and Applications
Intellectual property rights for 4-Chloro-2-(piperazin-1-yl)pyrimidine are typically embedded within patents for larger, more complex molecules where it serves as a crucial building block. Companies and research institutions secure patents on the final active pharmaceutical ingredients (APIs) rather than the intermediate. These patents often cover a genus of related structures, encompassing various substitutions on the pyrimidine (B1678525) and piperazine (B1678402) rings.
A review of the patent landscape indicates that numerous pharmaceutical companies hold patents for compounds synthesized using pyrimidine and piperazine scaffolds. These derivatives are explored for a multitude of therapeutic areas, reflecting the versatility of the core structure. The piperazine moiety is frequently used in drug design to improve the pharmacokinetic properties of a molecule. nih.gov
Patents for derivatives often involve the reaction of a chloropyrimidine with a piperazine derivative. For instance, patent application CN104817541A describes the synthesis of an anti-tumor drug, AZD9291, which involves reacting a complex aniline (B41778) derivative with 3-(2-chloropyrimidine-4-yl)-1-methylindole. patsnap.com While not the exact target compound, this illustrates the common strategy of using chloropyrimidines as electrophiles in reactions with nitrogen nucleophiles to create patented therapeutic agents. Similarly, patents for drugs like Avapritinib detail the coupling of N-Boc-piperazine with a chloropyrimidine derivative as a key synthetic step. mdpi.com
The following table summarizes representative patent applications and holdings related to the synthesis and use of piperazinyl-pyrimidine derivatives.
| Patent/Application Number | Assignee/Owner | Brief Description of Related Invention |
| CN104817541A | Suzhou Southeast Pharmaceutical Co., Ltd. | Describes a synthetic method for an anti-tumor medicine (AZD9291) using a chloropyrimidine derivative. patsnap.com |
| US20150284338A1 | N/A | Details an industrial process for synthesizing pyrimidinyl-piperazine derivatives, specifically mentioning (4,5-dichloro-6-piperazin-1-yl-pyirimidin-2-yl)-methylamine. google.com |
| CN104803923A | N/A | Discloses a preparation method for 1-(2-pyrimidine) piperazine hydrochloride, a closely related analogue, from 2-chloro-pyrimidine. google.com |
| US7378423B2 | Japan Tobacco Inc. | Covers pyrimidine compounds and their medical uses, particularly as protein kinase inhibitors for treating proliferative diseases. google.com |
| EP0624585B1 | Laboratorios Dr. Esteve, S.A. | Details a process for preparing 2-(4-(4-(4-chloro-1-pyrazolyl)butyl)1-piperazinyl)pyrimidine, a derivative for treating CNS disorders. google.com |
Analysis of Patented Synthetic Routes
The synthesis of this compound and its derivatives, as detailed in the patent literature, predominantly relies on nucleophilic aromatic substitution (SNAr). The chlorine atoms on the pyrimidine ring are activated towards substitution by the electron-withdrawing nature of the ring nitrogens.
The most common patented approach involves the reaction of 2,4-dichloropyrimidine (B19661) with piperazine or a protected form of piperazine, such as N-Boc-piperazine. The reaction conditions can be controlled to favor monosubstitution at the more reactive C2 position, yielding the desired this compound intermediate.
A representative patented synthetic scheme can be deduced from related syntheses described in the literature:
Starting Materials:
2,4-Dichloropyrimidine
Piperazine (or N-Boc-piperazine)
A suitable base (e.g., potassium carbonate, triethylamine)
A polar aprotic solvent (e.g., acetonitrile, dimethylformamide)
Reaction Steps:
Nucleophilic Aromatic Substitution: 2,4-Dichloropyrimidine is reacted with one equivalent of piperazine. The reaction is typically carried out at a controlled temperature to selectively replace the chlorine atom at the 2-position, which is generally more reactive than the one at the 4-position.
Work-up and Purification: The reaction mixture is then processed to remove byproducts and unreacted starting materials. If a protected piperazine like N-Boc-piperazine is used, a subsequent deprotection step under acidic conditions is required. google.com
This synthetic strategy is advantageous for its simplicity and the ready availability of the starting materials. google.com Patents such as CN104803923A, which describes the synthesis of the closely related 1-(2-pyrimidinyl)piperazine, outline a similar process involving the condensation of 2-chloropyrimidine (B141910) with N-Boc-piperazine in the presence of a base, followed by acid hydrolysis to remove the Boc protecting group. google.com This method is noted for being a simple reaction process with fewer impurities, making it suitable for industrial production. google.com
Therapeutic Claims in Existing Patents
While this compound itself is not claimed as a therapeutic agent, the derivatives synthesized from it are the subject of numerous therapeutic claims in a wide range of patents. The piperazinyl-pyrimidine scaffold is a versatile pharmacophore that has been incorporated into molecules designed to treat a variety of diseases. nih.gov
The major therapeutic areas covered by patents for derivatives of this compound include:
Oncology: Many patents claim the use of these derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, patent US7378423B2 describes pyrimidine compounds for treating proliferative diseases like cancer. google.com The anti-tumor drug AZD9291, whose synthesis involves a chloropyrimidine, is another example in this domain. patsnap.com
Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history in the development of drugs for CNS conditions. nih.gov Patent EP0624585B1 claims pyrimidyl-piperazinyl derivatives for their anxiolytic and tranquilizing activity. google.com
Inflammatory Diseases: The anti-inflammatory potential of piperazine-containing compounds is another area of active patenting. nih.gov
Infectious Diseases: Some pyrimidine derivatives have been investigated for their activity against various pathogens.
The following table provides a summary of therapeutic claims made in patents for compounds derived from or structurally related to this compound.
| Therapeutic Area | Claimed Mechanism/Use | Example Patent/Application |
| Oncology | Protein Kinase Inhibition, Anti-proliferative effects | US7378423B2 google.com |
| Oncology | Anti-tumor agent (e.g., for non-small cell lung cancer) | CN104817541A patsnap.com |
| CNS Disorders | Anxiolytic and/or Tranquilizing Activity | EP0624585B1 google.com |
| General | Broad therapeutic potential including anticancer, antiviral, anti-inflammatory | Patent Review nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-(piperazin-1-yl)pyrimidine?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between piperazine and 4-chloro-2-substituted pyrimidine derivatives. For example:
- Triethylamine-catalyzed coupling : React 4-chloro-pyrimidine derivatives with piperazine in isopropyl alcohol under reflux (2–6 hours). Purification via recrystallization from ethanol or methanol/ethyl acetate yields crystalline products .
- Alternative routes : Use palladium-catalyzed Buchwald-Hartwig amination for sterically hindered substrates. For boronate-containing analogs (e.g., Suzuki coupling precursors), 4-chloro-2-(dioxaborolanyl)pyrimidine derivatives can be synthesized for cross-coupling reactions .
Key parameters to optimize: solvent polarity, temperature, and stoichiometry of piperazine.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry via ¹H NMR (piperazine protons at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.0–8.5 ppm) and ¹³C NMR (chlorine-substituted C4 resonance at ~160 ppm) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π interactions, dihedral angles between aromatic systems). Hydrogen atoms are often modeled using riding positions with Uiso(H) = 1.2Ueq(C) .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and purity (>95%). For example, LCMS of related compounds shows isotopic patterns for chlorine (e.g., 185.0446 [M+H]+, 187.0405 [M+2+H]+) .
Q. How does the chloropyrimidine core influence reactivity in medicinal chemistry applications?
- Methodological Answer : The chloro group at C4 enables:
- SNAr reactions for introducing diverse amines or heterocycles.
- Metal-catalyzed cross-couplings (e.g., Suzuki with boronate esters ).
In kinase inhibitors, the pyrimidine core acts as a hinge-binding motif, while the piperazine enhances solubility and allows SAR tuning. For example, GDC-0941’s thienopyrimidine-piperazine scaffold targets PI3K through hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed for piperazinyl-pyrimidine derivatives?
- Methodological Answer :
- Disorder in piperazine rings : Collect high-resolution data (<1.0 Å) and refine using SHELXL’s PART/SUMP instructions. Restrain piperazine bond distances/angles based on prior structural databases .
- Twinning : Use the Hooft y parameter in SHELXL to detect and model twinning. For pseudo-merohedral twins, apply TWIN/BASF commands .
- Weak interactions : Analyze Hirshfeld surfaces to quantify C–H···π contributions (e.g., Table 1 in reports contact distances of 2.7–3.0 Å).
Q. What strategies resolve discrepancies in structure-activity relationship (SAR) data for analogs?
- Methodological Answer : Conflicting SAR outcomes require:
- Orthogonal validation : Re-synthesize compounds via alternative routes (e.g., compare SNAr vs. Buchwald-Hartwig products) to rule out regioisomeric impurities .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can decouple binding affinity from cellular effects. For example, MI-3 and MI-2 showed similar IC50 in colony formation but differed in morphological changes, suggesting off-target effects .
- Co-crystallography : Resolve binding modes, as seen in menin-MLL inhibitor studies where minor structural changes altered protein interactions .
Q. How does the piperazine substituent modulate pharmacological profiles (e.g., selectivity, toxicity)?
- Methodological Answer :
- Selectivity : Piperazine’s conformation flexibility allows optimization of steric and electronic complementarity. For example, sulfonyl-piperazine derivatives in GDC-0941 improve PI3Kα selectivity over mTOR .
- Toxicity : Piperazine-linked fused heterocycles (e.g., imidazo[4,5-d]pyridazine) may induce histamine release. Substituting with 3-amino-piperidine retains target activity while mitigating toxicity .
- PK/PD : Introduce hydrophilic groups (e.g., hydroxyethyl-piperazine) to enhance solubility and blood-brain barrier penetration, as seen in CNS-targeting analogs .
Q. What computational methods are effective for predicting binding modes of piperazinyl-pyrimidine inhibitors?
- Methodological Answer :
- Docking : Use Glide or AutoDock Vina with flexible piperazine sampling. Validate against crystal structures (e.g., PI3Kγ-GDC-0941 co-crystal, PDB: 3HHM) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess piperazine ring puckering and stability of key hydrogen bonds (e.g., pyrimidine N1 with kinase hinge residues) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects, as applied in optimizing menin-MLL inhibitors .
Data Contradiction Analysis
Q. Why do similar analogs show divergent biological activities despite structural homology?
- Methodological Answer :
- Cellular vs. enzymatic assays : MI-3 and MI-2 inhibit menin-MLL with comparable IC50 in enzymatic assays but differ in cellular morphology due to off-target kinase inhibition .
- Metabolic stability : Chlorine vs. trifluoromethyl substitutions alter CYP450 metabolism, leading to variable in vivo exposure. Use hepatic microsome assays to compare t1/2 .
- Crystal packing effects : Polymorphism (e.g., ethanol vs. methanol recrystallization) can affect solubility and bioavailability, necessitating Form I/II screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
